Exarafenib

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

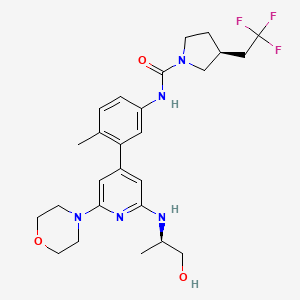

Structure

3D Structure

Properties

CAS No. |

2639957-39-2 |

|---|---|

Molecular Formula |

C26H34F3N5O3 |

Molecular Weight |

521.6 g/mol |

IUPAC Name |

(3S)-N-[3-[2-[[(2R)-1-hydroxypropan-2-yl]amino]-6-morpholin-4-yl-4-pyridinyl]-4-methylphenyl]-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide |

InChI |

InChI=1S/C26H34F3N5O3/c1-17-3-4-21(31-25(36)34-6-5-19(15-34)14-26(27,28)29)13-22(17)20-11-23(30-18(2)16-35)32-24(12-20)33-7-9-37-10-8-33/h3-4,11-13,18-19,35H,5-10,14-16H2,1-2H3,(H,30,32)(H,31,36)/t18-,19+/m1/s1 |

InChI Key |

GZMYLSJUNSCMTD-MOPGFXCFSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CC[C@H](C2)CC(F)(F)F)C3=CC(=NC(=C3)N4CCOCC4)N[C@H](C)CO |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)CC(F)(F)F)C3=CC(=NC(=C3)N4CCOCC4)NC(C)CO |

Origin of Product |

United States |

Foundational & Exploratory

Exarafenib's Mechanism of Action in BRAF Mutant Melanoma: A Technical Guide

Introduction

Melanoma, a formidable subtype of skin cancer, is characterized by a high incidence of mutations in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Approximately 40% of cases are driven by oncogenic mutations in the BRAF gene, with another 20-25% attributed to NRAS mutations.[1] The MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival. Its constitutive activation, often due to a BRAF mutation, leads to uncontrolled cell growth and tumor development.

BRAF alterations are categorized into three distinct functional classes:

-

Class I (Monomers): These mutations, most commonly V600E, lead to a constitutively active BRAF protein that signals as a monomer, independent of upstream RAS activation.[2]

-

Class II (RAS-Independent Dimers): These alterations cause BRAF to form constitutively active homodimers, also bypassing the need for RAS activation to signal.[2][3]

-

Class III (RAS-Dependent Heterodimers): These mutants have impaired kinase activity and signal by forming heterodimers with other RAF family members (e.g., CRAF), a process that is dependent on upstream RAS activation.[3]

While approved therapies effectively target Class I BRAF mutations, a significant unmet need remains for patients with tumors driven by Class II and III alterations, which constitute over half of all BRAF-driven cancers and are associated with poorer survival outcomes.[2][3] Exarafenib (KIN-2787) is a novel, highly selective, clinical-stage pan-RAF inhibitor designed to address this gap by targeting all three classes of BRAF alterations.[1][4]

Core Mechanism of Action: Pan-RAF Inhibition

This compound is a type 2 pan-RAF inhibitor that potently targets both monomeric and dimeric forms of BRAF.[2][5] Its mechanism involves binding to the RAF kinase domain in its "DFG-out" inactive conformation, a feature that allows it to effectively suppress the activity of various oncogenic BRAF mutants.[2] By inhibiting all RAF isoforms (ARAF, BRAF, CRAF), this compound blocks the downstream phosphorylation and activation of MEK1/2 and subsequently ERK1/2. This comprehensive blockade of the MAPK pathway halts the pro-proliferative and pro-survival signals, leading to cell cycle arrest and apoptosis in BRAF-mutant melanoma cells.

Preclinical studies have demonstrated this compound's exceptional selectivity for RAF kinases with minimal off-target activity, positioning it as a potentially class-leading inhibitor.[1][4] This high selectivity is crucial for minimizing off-target toxicities.

Signaling Pathway Inhibition by this compound

References

The Discovery and Synthesis of Exarafenib (KIN-2787): A Pan-RAF Inhibitor for Precision Oncology

Introduction

Exarafenib (KIN-2787) is a potent and selective, orally available pan-RAF inhibitor developed by Kinnate Biopharma for the treatment of various cancers driven by alterations in the RAF-MEK-ERK (MAPK) signaling pathway.[1][2] Unlike first-generation RAF inhibitors that primarily target BRAF V600E mutations (Class I), this compound was designed to inhibit all three classes of BRAF alterations, including dimer-driven Class II and Class III mutations, as well as NRAS-mutant melanomas, addressing a significant unmet medical need.[2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.

Discovery and Medicinal Chemistry

The discovery of this compound was the result of a focused effort to develop a pan-RAF inhibitor with improved potency, selectivity, and pharmacokinetic properties.[2] The chemical structure of this compound is (3S)-N-[3-[2-[[(2R)-1-hydroxypropan-2-yl]amino]-6-morpholin-4-yl-4-pyridinyl]-4-methylphenyl]-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide.[1]

Chemical Structure:

Synthesis of this compound (KIN-2787)

The synthesis of this compound involves a multi-step process culminating in the formation of the final molecule. The key steps, as outlined in patent literature (WO2021081375A1), involve the strategic coupling of key building blocks.

Key Intermediates:

-

4-bromo-2-chloro-6-morpholinopyridine

-

(3-amino-4-methylphenyl)boronic acid

-

(S)-3-(2,2,2-trifluoroethyl)pyrrolidine

-

(R)-2-aminopropan-1-ol

Synthetic Scheme Overview:

The synthesis generally proceeds through a Suzuki coupling reaction to connect the pyridinyl and phenyl rings, followed by a Buchwald-Hartwig amination to introduce the amino-alcohol side chain. The final step involves the formation of the urea linkage with the trifluoroethyl-pyrrolidine moiety.

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of ARAF, BRAF, and CRAF kinases.[3] It functions by suppressing the MAPK signaling pathway, which is a critical pathway for cell growth, proliferation, and survival.[1] In cancer, mutations in genes like BRAF and NRAS can lead to the constitutive activation of this pathway, driving uncontrolled cell division.

// Nodes GrowthFactor [label="Growth Factor", fillcolor="#F1F3F4", style=filled]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", style=filled]; RAS [label="RAS\n(e.g., NRAS)", fillcolor="#F1F3F4", style=filled]; RAF [label="RAF\n(BRAF, CRAF)", fillcolor="#F1F3F4", style=filled]; MEK [label="MEK", fillcolor="#F1F3F4", style=filled]; ERK [label="ERK", fillcolor="#F1F3F4", style=filled]; TranscriptionFactors [label="Transcription Factors", fillcolor="#F1F3F4", style=filled]; CellProliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#F1F3F4", style=filled]; this compound [label="this compound (KIN-2787)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> RTK; RTK -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> TranscriptionFactors; TranscriptionFactors -> CellProliferation; this compound -> RAF [arrowhead=tee, color="#EA4335", style=bold]; } . Caption: MAPK Signaling Pathway Inhibition by this compound.

Preclinical Data

This compound has demonstrated potent and selective activity in a range of preclinical models.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| ARAF | 2.4 |

| BRAF | 3.5 |

| CRAF | 1.4 |

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Cancer Type | Genotype | EC50 for pERK Inhibition (nM) |

| A375 | Melanoma | BRAF V600E (Class I) | 62 |

| NCI-H2405 | Lung Cancer | BRAF fusion (Class II) | 10 |

| BxPC-3 | Pancreatic Cancer | BRAF wild-type | 51 |

| WM3629 | Melanoma | BRAF V600D (Class III) | 9 |

Table 3: In Vivo Antitumor Efficacy of this compound

| Xenograft Model | Cancer Type | Genotype | Dose (mg/kg, BID) | Tumor Growth Inhibition (%) |

| BxPC-3 | Pancreatic Cancer | BRAF wild-type | 1.5 | 68 |

| BxPC-3 | Pancreatic Cancer | BRAF wild-type | 3 | 79 |

| BxPC-3 | Pancreatic Cancer | BRAF wild-type | 5 | 88 |

| BxPC-3 | Pancreatic Cancer | BRAF wild-type | 10 | 118 |

Experimental Protocols

ADP-Glo™ Kinase Assay for IC50 Determination

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Methodology:

-

To a 384-well plate, add the specific RAF kinase (ARAF, BRAF, or CRAF), the appropriate substrate (e.g., MEK1), and ATP.

-

Add serial dilutions of this compound or DMSO (vehicle control).

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell Viability Assay (MTT/MTS Assay) for EC50 Determination

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO for 72 hours.

-

Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate EC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.

Western Blotting for pERK Inhibition

This technique is used to detect the phosphorylation status of ERK, a downstream effector in the MAPK pathway.

Methodology:

-

Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phosphorylated ERK (pERK) and total ERK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in an animal model.

Methodology:

-

Implant human cancer cells (e.g., BxPC-3) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally, twice daily (BID), at various doses. The control group receives the vehicle.

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

This compound (KIN-2787) is a promising pan-RAF inhibitor with a strong preclinical data package supporting its development as a targeted therapy for cancers with RAF and NRAS alterations. Its ability to target all classes of BRAF mutations distinguishes it from earlier-generation RAF inhibitors. The detailed synthetic route and robust preclinical testing methodologies outlined in this guide provide a comprehensive overview for researchers and drug development professionals in the field of oncology. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of this compound in patients.

References

- 1. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 53429237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Exarafenib: A Technical Guide to its Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exarafenib (also known as KIN-2787) is an orally available, potent, and selective pan-RAF inhibitor developed for the treatment of cancers driven by alterations in the RAF signaling pathway.[1][2][3] As a next-generation kinase inhibitor, this compound targets all three classes of BRAF mutations (Class I, II, and III) as well as NRAS-mutant melanomas, addressing a significant unmet need in oncology.[4][5] This technical guide provides a comprehensive overview of this compound's target profile, kinase selectivity, and the experimental methodologies used to characterize its activity.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the RAF family of serine/threonine kinases (ARAF, BRAF, and CRAF/RAF1), which are critical components of the MAPK/ERK signaling pathway.[1][2] This pathway, when constitutively activated by mutations in genes such as BRAF and NRAS, leads to uncontrolled cell proliferation and survival.[1] this compound is designed to inhibit both monomeric and dimeric forms of RAF proteins, including the drug-resistant Class II and III BRAF mutants that are not effectively targeted by first-generation BRAF inhibitors.[5][6] By suppressing the MAPK pathway, this compound effectively inhibits the growth of RAF-dependent cancer cells.[2]

Signaling Pathway

The following diagram illustrates the role of this compound in the MAPK/ERK signaling pathway.

Caption: this compound inhibits the MAPK/ERK signaling pathway.

Target Profile and Potency

This compound demonstrates potent inhibitory activity against the RAF kinases with IC50 values in the low nanomolar to picomolar range.[2][5][6] This high potency translates to effective suppression of the MAPK pathway in cancer cells harboring BRAF or NRAS mutations.

| Target | IC50 Range (nM) |

| RAF1 (CRAF) | 0.06 - 3.46[5][6] |

| BRAF | 0.06 - 3.46[5][6] |

| ARAF | 0.06 - 3.46[5][6] |

Table 1: In vitro potency of this compound against RAF kinases.

Kinase Selectivity Profile

A key attribute of this compound is its high selectivity for RAF kinases, which minimizes off-target effects and is expected to lead to a more favorable safety profile.[7][8] Kinome-wide screening has demonstrated that this compound has minimal activity against a large panel of other kinases.[7] At a concentration of 1 µM, only two non-RAF kinases, DDR1 and p38β, were inhibited by more than 75%.[7]

| Kinase | Percent Inhibition at 1 µM |

| RAF1 | >99% |

| BRAF | >99% |

| ARAF | >99% |

| DDR1 | >75%[7] |

| p38β | >75%[7] |

| ... (and other kinases with <75% inhibition) |

Table 2: Kinase selectivity of this compound. (A comprehensive list of the kinome scan can be found in the supporting information of the cited publication.[9])

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the inhibitory activity of this compound against RAF kinases by measuring the amount of ADP produced in the kinase reaction.

Workflow Diagram:

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% BRIJ-35, and 0.1 mg/ml BSA.

-

Perform serial dilutions of this compound in DMSO to achieve the desired concentration range.

-

Dilute recombinant human RAF kinase (e.g., BRAF, CRAF) and its substrate (e.g., inactive MEK1) in the kinase reaction buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the RAF enzyme, MEK substrate, and this compound at various concentrations.

-

Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and trigger a luciferase-based reaction that produces a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the luminescence using a microplate reader.

-

The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the activity of the kinase.

-

Calculate the percent inhibition for each this compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cellular Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines.

Workflow Diagram:

Caption: Workflow for a cell proliferation assay.

Detailed Protocol:

-

Cell Culture:

-

Culture human cancer cell lines with known BRAF or NRAS mutations (e.g., A375 [BRAF V600E], WM3629 [BRAF D594G; NRAS G12D]) in appropriate growth medium.[10]

-

-

Assay Procedure:

-

Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of this compound concentrations.

-

Incubate the plates for 72 hours.

-

-

Viability Measurement:

-

Add a cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent or resazurin.

-

Measure the luminescent or fluorescent signal according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the signal to that of DMSO-treated control cells to determine the percent viability.

-

Calculate the GI50 (concentration required to inhibit cell growth by 50%) by plotting the percent viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

Workflow Diagram:

References

- 1. Facebook [cancer.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ascopubs.org [ascopubs.org]

- 6. KIN-2787: A Next-Generation Pan-RAF Inhibitor Effective Against Class II and III BRAF Mutant Cancers [synapse.patsnap.com]

- 7. ascopubs.org [ascopubs.org]

- 8. abstract-4927-exarafenib-kin-2787-is-a-potent-selective-pan-raf-inhibitor-with-activity-in-preclinical-models-of-braf-class-ii-iii-mutant-and-nras-mutant-melanoma - Ask this paper | Bohrium [bohrium.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

Structural Basis for Exarafenib's Pan-RAF Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular basis for the pan-RAF inhibitory activity of Exarafenib (KIN-2787). This compound is a clinical-stage, orally available, and highly selective small-molecule inhibitor designed to target all three RAF kinase isoforms (ARAF, BRAF, and CRAF) and is effective against cancers driven by all classes of BRAF alterations as well as NRAS mutations.[1][2][3] This document details the mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the signaling pathways affected by this compound.

Introduction to RAF Kinases and the Rationale for Pan-RAF Inhibition

The RAF (Rapidly Accelerated Fibrosarcoma) kinases are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade, a central pathway that regulates cell proliferation, differentiation, and survival.[4] Oncogenic mutations in the genes encoding these kinases, particularly BRAF, are prevalent in a wide range of cancers, including melanoma, non-small cell lung cancer (NSCLC), and colorectal cancer.[5][6][7]

BRAF mutations are categorized into three classes based on their mechanism of activation:

-

Class I (e.g., V600E): These mutations lead to constitutively active BRAF monomers that signal independently of upstream RAS activation.[8]

-

Class II (e.g., fusions, insertions/deletions): These mutations result in RAS-independent, constitutively active BRAF dimers (homodimers).[8]

-

Class III (e.g., G469A): These mutations have impaired kinase activity and signal as RAS-dependent heterodimers with other RAF isoforms, like CRAF.[8]

First-generation BRAF inhibitors are effective against Class I mutations but can paradoxically activate the MAPK pathway in BRAF wild-type cells by inducing RAF dimerization, a primary mechanism of acquired resistance.[6][9] Pan-RAF inhibitors like this compound were developed to overcome this limitation by potently inhibiting all RAF isoforms, regardless of their mutational status or dimerization state, thereby offering a therapeutic strategy for a broader patient population, including those with Class II, Class III, and NRAS-mutant cancers.[3][10]

Structural Mechanism of this compound Action

This compound is classified as a Type II RAF inhibitor . Its unique structural binding mode is key to its pan-RAF activity and its ability to effectively inhibit both RAF monomers and dimers.

-

Binding to the Inactive Conformation: Unlike Type I inhibitors that bind to the active "DFG-in" conformation of the kinase, Type II inhibitors like this compound bind to the inactive "DFG-out" conformation.[4][11] This is a critical distinction, as it allows the inhibitor to target RAF proteins that are not yet in their fully active state.

-

Compatibility with Dimerization: this compound is designed to intercept the RAF protein in the αC-helix-IN conformation, which is compatible with the formation of RAF dimers.[6] This allows it to potently inhibit the dimer-driven signaling that is characteristic of Class II and Class III BRAF mutations and NRAS-driven cancers.[10][11]

By binding in this manner, this compound prevents the phosphorylation and activation of MEK, the downstream substrate of RAF, leading to profound and sustained inhibition of the MAPK pathway.[11]

Quantitative Data: Potency and Selectivity

This compound demonstrates potent inhibitory activity against all RAF isoforms with high selectivity over other kinases. This minimizes off-target effects and contributes to a more favorable safety profile.[3]

| Target | IC50 (nM) | Notes |

| BRAF | 0.06 - 3.46 | Potent against wild-type and a broad panel of oncogenic BRAF mutations. |

| CRAF (RAF1) | 0.06 - 3.46 | Exhibits picomolar to low nanomolar potency. |

| ARAF | 0.06 - 3.46 | Effective inhibition of all three RAF isoforms. |

| Other Kinases | Minimal | Shows exceptional kinome selectivity with minimal off-target activity. |

| Data compiled from publicly available preclinical data.[1][3] |

Signaling Pathway Modulation by this compound

This compound exerts its anti-tumor effects by suppressing the MAPK/ERK signaling pathway.

By inhibiting all RAF isoforms, this compound effectively blocks downstream signaling, leading to reduced phosphorylation of MEK and ERK.[11] This suppression of MAPK signaling has been demonstrated in numerous preclinical models, including RAF-dependent melanoma cell lines and patient-derived xenografts.[2][3]

Detailed Experimental Protocols

The characterization of this compound's pan-RAF inhibition involves several key experimental methodologies.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified RAF kinase isoforms.

-

Protocol Outline:

-

Reagents: Purified recombinant human ARAF, BRAF, and CRAF enzymes; kinase buffer; ATP; and a suitable substrate (e.g., inactive MEK1).

-

Procedure: The kinase reaction is initiated by adding ATP to a mixture of the RAF enzyme, substrate, and varying concentrations of this compound (typically in a serial dilution).

-

Detection: After incubation, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).

-

Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a no-drug control. The IC50 value is then determined by fitting the data to a dose-response curve.

-

-

Objective: To confirm that this compound inhibits MAPK pathway signaling within cancer cells.

-

Protocol Outline:

-

Cell Culture: Human tumor cell lines with known BRAF or NRAS mutations (e.g., A375, SK-MEL-2) are cultured to ~70-80% confluency.

-

Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2-24 hours).

-

Lysis: Cells are harvested and lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), and total ERK. A loading control antibody (e.g., GAPDH, β-actin) is also used.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: The band intensities for p-MEK and p-ERK are normalized to their respective total protein levels to assess the degree of pathway inhibition.

-

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Protocol Outline:

-

Model System: Immunocompromised mice (e.g., nude or NSG mice) are used.

-

Tumor Implantation: Human cancer cells (cell line-derived xenograft, CDX) or patient tumor fragments (patient-derived xenograft, PDX) are implanted subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups. This compound is administered orally, often twice daily (BID), at specified doses (e.g., 10-30 mg/kg).[2][3] A control group receives the vehicle.

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.

-

Mechanisms of Resistance and Combination Strategies

Despite the potent activity of pan-RAF inhibitors, acquired resistance can emerge. Mechanistic studies have identified that resistance to this compound can be driven by the adaptive rewiring of signaling pathways.

-

Upstream RAS Activation: A key resistance mechanism involves the activation of upstream signaling, particularly through RTKs, leading to increased levels of RAS-GTP.[10]

-

ARAF-KSR1 Scaffolding: This upstream activation promotes the formation of a drug-induced scaffolding complex between ARAF and KSR1 (Kinase Suppressor of Ras 1).[10] This complex can maintain MAPK signaling even in the presence of this compound, creating a bypass pathway.[10]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C26H34F3N5O3 | CID 156297592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Discovery of this compound (KIN-2787): Overcoming the Challenges of Pan-RAF Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BRAF Inhibitor Resistance in Melanoma: Mechanisms and Alternative Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. precisionmedicineonline.com [precisionmedicineonline.com]

- 9. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting BRAF Class II and III Mutations in NSCLC with the pan-RAF inhibitor this compound Reveals ARAF-KSR1-Mediated Resistance and Rational Combination Strategies | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]

- 11. aacrjournals.org [aacrjournals.org]

Exarafenib: A Pan-RAF Inhibitor Targeting Class I, II, and III BRAF Mutations

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mutations in the BRAF gene, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, are implicated in a significant percentage of human cancers, including melanoma, non-small cell lung cancer (NSCLC), and colorectal cancer.[1][2] These mutations are categorized into three distinct classes based on their mechanism of activating the MAPK pathway. Class I mutations, such as the well-known V600E, lead to constitutively active BRAF monomers.[3] Class II mutations result in RAS-independent BRAF homodimers, while Class III mutations promote the formation of RAS-dependent heterodimers with other RAF family members (ARAF or CRAF).[3][4]

While approved therapies have shown efficacy against Class I BRAF mutations, a substantial portion of patients with tumors harboring Class II and III alterations lack effective targeted treatments.[1][2][3] These non-V600E mutations account for over half of all BRAF alterations and are associated with a poorer prognosis in some cancers.[3][4] Exarafenib (KIN-2787) is an investigational, orally available, potent, and highly selective pan-RAF inhibitor designed to address this unmet medical need by targeting all three classes of BRAF mutations.[1][5][6]

Mechanism of Action

This compound is a type II pan-RAF inhibitor that uniquely binds to both the αC-helix-IN and DFG-out conformations of the RAF kinase domain.[3] This allows it to potently inhibit both monomeric (Class I) and dimeric (Class II and III) forms of BRAF, as well as ARAF and CRAF.[3][5] By effectively suppressing the activity of all RAF isoforms, this compound leads to a robust inhibition of the downstream MAPK signaling pathway, thereby blocking cellular proliferation and inducing apoptosis in cancer cells dependent on this pathway.[3][5] Its exceptional selectivity for RAF kinases minimizes off-target effects.[1][7]

Preclinical Activity

This compound has demonstrated potent and broad activity in a range of preclinical models, including biochemical assays, cell-based assays, and in vivo tumor models.

In Vitro Activity

This compound potently inhibits RAF kinases with low nanomolar to picomolar IC50 values.[5] In cell-based assays, it has shown activity against a wide panel of cell lines harboring Class I, II, and III BRAF mutations, as well as NRAS mutations.[1][6][7]

| Parameter | BRAF Class I (V600E) | BRAF Class II | BRAF Class III | NRAS Mutant |

| Biochemical IC50 (RAF1, BRAF, ARAF) | \multicolumn{4}{c | }{0.06 - 3.46 nM[5]} | ||

| Cellular EC50 | \multicolumn{4}{c | }{< 100 nM[6]} |

In Vivo Activity

In cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models, this compound monotherapy has demonstrated significant tumor growth inhibition at well-tolerated doses.[1][7] For instance, in NRAS mutant melanoma models, treatment with 30 mg/kg BID of this compound resulted in substantial tumor growth inhibition.[1]

Experimental Protocols

-

Biochemical Kinase Assays: The inhibitory activity of this compound against RAF kinases was determined using enzymatic assays. Recombinant RAF kinases were incubated with this compound at varying concentrations, and kinase activity was measured by quantifying the phosphorylation of a substrate.

-

Cell Viability Assays: Human tumor cell lines with different BRAF and NRAS mutations were seeded in multi-well plates and treated with a range of this compound concentrations. Cell viability was assessed after a defined incubation period using assays such as the Incucyte live-cell analysis system.[1][7]

-

MAPK Pathway Inhibition Assays: Cells were treated with this compound for a specified time, after which cell lysates were prepared. The levels of phosphorylated ERK (pERK) and total ERK were determined by Western blotting to assess the inhibition of the MAPK pathway.[8]

-

In Vivo Xenograft Studies: CDX or PDX models were established by subcutaneously implanting human tumor cells or patient tumor fragments into immunocompromised mice.[1][7] Once tumors reached a specified size, mice were randomized into vehicle control and this compound treatment groups. Tumor volumes were measured regularly to evaluate anti-tumor efficacy.[1][7]

Clinical Activity

The ongoing global Phase 1 clinical trial, KN-8701 (NCT04913285), is evaluating the safety and efficacy of this compound as a monotherapy and in combination with the MEK inhibitor binimetinib in patients with advanced solid tumors harboring BRAF Class I, II, and III alterations, or NRAS mutations.[9][10][11]

Preliminary results from the dose-escalation part of the trial have been promising.[4][11] this compound was well-tolerated, and a maximum tolerated dose (MTD) was established at 300 mg twice daily.[9][11] Importantly, no skin issues related to paradoxical MAPK pathway activation, a common side effect of first-generation BRAF inhibitors, were observed at effective exposure levels.[4]

| Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Tumor Reduction |

| BRAF Class II Alterations | 33% (at MTD)[4] | 86%[4] | 71% of patients showed tumor reduction[4] |

| NRAS Mutant Melanoma | 30% (at MTD, combined with BRAF Class II)[9] | - | 5 of 8 patients had tumor shrinkage[12] |

| All Doses (Monotherapy) | 6 partial responses (5 confirmed)[4][9] | - | Average tumor reduction of 61% in responders[4][9] |

Durable responses have been observed, with some patients remaining on treatment for over a year.[12]

Resistance Mechanisms and Combination Strategies

As with other targeted therapies, acquired resistance is a potential challenge. Preclinical studies have identified RAS activation as a key mechanism of resistance to this compound.[3][13] This upstream activation can lead to sustained MAPK pathway signaling despite the presence of the RAF inhibitor.[3][13]

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. precisionmedicineonline.com [precisionmedicineonline.com]

- 5. selleckchem.com [selleckchem.com]

- 6. News - this compound (KIN-2787) - LARVOL VERI [veri.larvol.com]

- 7. abstract-4927-exarafenib-kin-2787-is-a-potent-selective-pan-raf-inhibitor-with-activity-in-preclinical-models-of-braf-class-ii-iii-mutant-and-nras-mutant-melanoma - Ask this paper | Bohrium [bohrium.com]

- 8. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. First Report of Positive Dose Escalation Data Supports Best-in-Class Profile for Investigational this compound as a Single Agent and in Combination with Binimetinib in BRAF-altered Cancers and NRAS Mutant Melanoma - BioSpace [biospace.com]

- 10. Facebook [cancer.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. kinnate.com [kinnate.com]

- 13. youtube.com [youtube.com]

understanding Exarafenib's effect on NRAS mutant cancers

Exarafenib in NRAS Mutant Cancers: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: Neuroblastoma RAS Viral Oncogene Homolog (NRAS) mutations are significant drivers in various cancers, notably melanoma, where they account for 20-25% of cases.[1][2] These mutations lead to constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway, promoting cell proliferation and survival.[3][4] Historically, NRAS-mutant cancers have been challenging to target directly, representing a significant unmet medical need.[2][5] this compound (KIN-2787) is an investigational, potent, and selective oral pan-RAF inhibitor designed to target RAF-dependent cancers, including those driven by NRAS mutations.[6][7][8] Unlike first-generation RAF inhibitors that target only BRAF Class I monomers, this compound is a Type II inhibitor that binds to the αC-helix-IN, DFG-out conformation, allowing it to effectively inhibit both monomeric and dimeric forms of RAF kinases (ARAF, BRAF, and CRAF).[7][9][10] This technical guide synthesizes the current preclinical and clinical data on this compound's effect on NRAS mutant cancers.

Mechanism of Action in the NRAS-MAPK Pathway

In cancers with NRAS mutations, the NRAS protein is locked in a GTP-bound, active state. This leads to the recruitment and activation of RAF kinase dimers (e.g., CRAF-CRAF homodimers or BRAF-CRAF heterodimers), which in turn phosphorylate and activate MEK1/2. Activated MEK then phosphorylates and activates ERK1/2, leading to the regulation of transcription factors that drive cell proliferation and survival.[3] this compound exerts its effect by potently inhibiting the kinase activity of the RAF dimers, thereby blocking downstream signaling in the MAPK cascade.[8][10][11]

Quantitative Data Summary

Preclinical Efficacy

This compound has demonstrated significant anti-tumor activity in preclinical models of NRAS mutant melanoma, both as a monotherapy and in combination with the MEK inhibitor binimetinib.[1][2]

| Model System | Treatment | Dosage | Key Finding | Source |

| In Vitro | This compound + Binimetinib | Dose Matrix | Synergistic and durable growth inhibition in NRAS mutant melanoma cell lines. | [1][2] |

| In Vivo (CDX/PDX) | This compound Monotherapy | 30 mg/kg BID (Oral) | Significant tumor growth inhibition in NRAS mutant melanoma xenografts. | [1][2][8] |

| In Vivo (Xenograft) | This compound + Binimetinib | 10 mg/kg BID (this compound) | Durable suppression of the MAPK pathway, superior to either agent alone. | [1][2] |

Clinical Efficacy (KN-8701 Trial - NCT04913285)

The ongoing Phase 1 KN-8701 clinical trial is evaluating this compound in patients with advanced solid tumors, including NRAS mutant melanoma.[6][12]

Table 1: this compound Monotherapy in NRAS Mutant Cancers

| Patient Population | Dose | Metric | Value | Source |

| BRAF Class II or NRAS Alterations (n=10) | 300 mg BID (MTD) | Overall Response Rate (ORR) | 30% (3 of 10) | [6] |

| NRAS Alterations (n=8) | All Doses | Tumor Shrinkage | 62.5% (5 of 8) | [13] |

Table 2: this compound in Combination with Binimetinib in NRAS Mutant Melanoma

| Patient Population | Metric | Value | Notes | Source |

| Efficacy Evaluable (n=7) | Partial Response (PR) | 1 unconfirmed PR | Another patient had a 25% reduction in target lesions. | [6] |

| RAF/MEK/ERK Inhibitor-Naive (n=16) | Overall Response Rate (ORR) | 38% | Includes 6 confirmed and unconfirmed PRs. | [14] |

| RAF/MEK/ERK Inhibitor-Naive (n=16) | Disease Control Rate (DCR) | 69% | Includes 5 additional patients with stable disease. | [14] |

Mechanisms of Resistance and Mitigation Strategies

Preclinical studies have identified that a key mechanism of acquired resistance to this compound involves the upstream activation of RAS proteins.[9][15] This reactivation sustains MAPK pathway signaling despite the presence of the RAF inhibitor.[15] Importantly, the resistant cells remain dependent on the MAPK pathway for survival.[15] This finding provides a strong rationale for combination therapies. Co-targeting the pathway downstream with a MEK inhibitor, such as binimetinib, has been shown to produce synergistic anti-tumor effects and overcome this resistance mechanism in preclinical models.[9]

Experimental Protocols

The following are representative methodologies for key experiments cited in the evaluation of this compound. Specific parameters may vary between individual studies.

In Vitro Cell Viability Assay

-

Objective: To determine the effect of this compound on the growth of NRAS mutant cancer cell lines.

-

Methodology:

-

Cell Culture: NRAS mutant melanoma cell lines are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

-

Treatment: A serial dilution of this compound (and/or binimetinib for combination studies) is prepared in culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the Incucyte system, CellTiter-Glo®, or MTS assay, which quantifies ATP levels or metabolic activity.[2]

-

Data Analysis: Absorbance or fluorescence values are normalized to the vehicle control. Dose-response curves are generated, and IC50 values (the concentration of drug that inhibits 50% of cell growth) are calculated using non-linear regression analysis.

-

Western Blot for MAPK Pathway Inhibition

-

Objective: To confirm that this compound inhibits phosphorylation of downstream targets in the MAPK pathway.

-

Methodology:

-

Treatment: NRAS mutant cells are treated with various concentrations of this compound or vehicle for a short period (e.g., 2-4 hours).

-

Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein are separated by molecular weight using SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-MEK, MEK, p-ERK, ERK). A loading control (e.g., β-actin or GAPDH) is also used.

-

Detection: The membrane is incubated with a corresponding HRP-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Band intensities are quantified to determine the reduction in phosphorylated proteins relative to total protein and the loading control.

-

In Vivo Xenograft Model Study

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Model System: Immunocompromised mice (e.g., nude or NSG mice) are used.

-

Implantation: Human NRAS mutant melanoma cells (for CDX models) or patient tumor fragments (for PDX models) are implanted subcutaneously into the flanks of the mice.[2]

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization: Mice are randomized into treatment groups (e.g., vehicle control, this compound monotherapy, this compound + binimetinib).

-

Treatment: this compound is administered, typically via oral gavage, at a specified dose and schedule (e.g., 30 mg/kg, twice daily).[2][8]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

-

Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in treated groups to the vehicle control group. Statistical analysis is performed to determine significance.

-

Conclusion

This compound demonstrates a clear mechanism of action and compelling anti-tumor activity in preclinical models of NRAS mutant cancer.[1][2] Early clinical data from the KN-8701 trial are promising, showing durable responses and a manageable safety profile, particularly when used in combination with the MEK inhibitor binimetinib.[6][14] The combination strategy directly addresses a known mechanism of resistance, providing a strong rationale for its prioritized development in NRAS mutant melanoma.[6][9] As further data from dose expansion cohorts become available, this compound holds the potential to become a first-in-class targeted therapy for patients with NRAS-driven malignancies, a population with currently limited therapeutic options.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BRAF Inhibitor Resistance in Melanoma: Mechanisms and Alternative Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. precisionmedicineonline.com [precisionmedicineonline.com]

- 6. First Report of Positive Dose Escalation Data Supports Best-in-Class Profile for Investigational this compound as a Single Agent and in Combination with Binimetinib in BRAF-altered Cancers and NRAS Mutant Melanoma - BioSpace [biospace.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The Discovery of this compound (KIN-2787): Overcoming the Challenges of Pan-RAF Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | C26H34F3N5O3 | CID 156297592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. kinnate.com [kinnate.com]

- 14. A Study to Evaluate KIN-2787 in Participants With BRAF and/or NRAS Mutation Positive Solid Tumors [clin.larvol.com]

- 15. m.youtube.com [m.youtube.com]

Initial In Vitro Assessment of Exarafenib Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro assessment of Exarafenib (KIN-2787), a potent and selective pan-RAF inhibitor. This compound has demonstrated significant promise in targeting cancers with alterations in the BRAF gene, including Class I, II, and III mutations, as well as NRAS-mutant melanoma.[1][2][3][4] This document outlines the core methodologies for evaluating its efficacy, presents key quantitative data, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action

This compound is an orally available small molecule that targets the RAF family of serine/threonine kinases (ARAF, BRAF, and CRAF), which are critical components of the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[5][6] This pathway, when constitutively activated by mutations in genes such as BRAF and NRAS, plays a pivotal role in driving cell proliferation, differentiation, and survival in many human cancers.[4] this compound is designed to inhibit both monomeric (Class I BRAF mutations like V600E) and dimeric (Class II and III BRAF mutations) forms of the BRAF protein, as well as CRAF in the context of NRAS mutations, thereby suppressing downstream signaling and inhibiting tumor cell growth.[3][7]

Quantitative Data Presentation

The in vitro efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the available data on its inhibitory activity.

Table 1: Biochemical Kinase Inhibition

This table presents the half-maximal inhibitory concentration (IC50) values of this compound against RAF family kinases in biochemical assays.[3][5][6]

| Kinase Target | IC50 Range (nM) |

| ARAF | 0.06 - 3.46 |

| BRAF | 0.06 - 3.46 |

| CRAF (RAF1) | 0.06 - 3.46 |

Table 2: Cellular Activity in Cancer Cell Lines

This table summarizes the cellular potency of this compound in cancer cell lines harboring specific BRAF mutations. Class II and III BRAF mutant cell lines have shown high sensitivity to this compound.[3]

| Cell Line | BRAF Mutation Class | Reported IC50 (nM) |

| A-375 | Class I (V600E) | Data not specified |

| BxPC-3 | Class II | < 50 |

| WM3629 | Class III | < 50 |

Note: While specific IC50 values for a broad panel of cell lines (including A375, HMVII, WM3629, and SKMEL2) are mentioned in the literature, a comprehensive public dataset is not available.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the key experimental protocols used to assess the efficacy of this compound.

BRAF Kinase Biochemical Assay (ADP-Glo™ Assay)

This assay quantifies the inhibitory effect of this compound on BRAF kinase activity.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to its potency.

Protocol:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO.

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).

-

Add 2.5 µL of a solution containing recombinant BRAF enzyme and the MEK1 substrate.

-

Initiate the reaction by adding 5 µL of an ATP solution.

-

Incubate the reaction mixture at room temperature for 1 hour.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.

-

Incubate at room temperature for 30 minutes in the dark.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A375, WM3629) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1 nM to 10,000 nM) or DMSO as a vehicle control.[1]

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and calculate the percentage of cell viability. Determine the IC50 value by plotting the cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for MAPK Pathway Inhibition

This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as ERK, to confirm the mechanism of action of this compound.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the levels of total and phosphorylated ERK (pERK). A reduction in the pERK/total ERK ratio indicates pathway inhibition.

Protocol:

-

Cell Treatment and Lysis:

-

Plate cells and treat them with various concentrations of this compound for a defined period (e.g., 24 hours).[1]

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

Gel Electrophoresis and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for pERK (e.g., p44/42 MAPK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Reprobing:

-

To detect total ERK, strip the membrane of the pERK antibodies using a stripping buffer.

-

Repeat the blocking and immunoblotting steps with a primary antibody specific for total ERK. A loading control like β-actin or GAPDH should also be probed to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of pERK to total ERK for each treatment condition and normalize to the vehicle control.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.

Caption: MAPK signaling pathway and the inhibitory action of this compound on RAF kinases.

Caption: Experimental workflow for determining cell viability using the MTT assay.

Caption: Workflow for Western blot analysis of pERK and total ERK levels.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. broadpharm.com [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. The Discovery of this compound (KIN-2787): Overcoming the Challenges of Pan-RAF Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 - PMC [pmc.ncbi.nlm.nih.gov]

Exarafenib's Strategic Inhibition of RAF Dimers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation, frequently driven by mutations in the BRAF and RAS genes, is a hallmark of numerous human cancers. While first-generation RAF inhibitors have shown significant efficacy in treating BRAF V600-mutant melanomas, their utility is limited by the development of resistance, often mediated by the formation of RAF dimers. Exarafenib (KIN-2787) is a next-generation, orally available pan-RAF inhibitor designed to overcome this limitation by potently targeting both monomeric and dimeric forms of RAF kinases. This technical guide provides an in-depth analysis of this compound's mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols for assessing its activity, and visualizations of the underlying biological pathways and experimental workflows.

Introduction: The Challenge of RAF Dimerization in Cancer Therapy

The RAF kinase family, comprising ARAF, BRAF, and CRAF, are central components of the MAPK pathway. In response to upstream signals, activated RAS proteins promote the dimerization and activation of RAF kinases, which in turn phosphorylate and activate MEK, leading to the subsequent activation of ERK and the regulation of downstream transcriptional programs.

Mutations in BRAF, particularly the V600E substitution, result in constitutively active BRAF monomers that can signal independently of RAS. First-generation RAF inhibitors, such as vemurafenib and dabrafenib, were designed to target these BRAF monomers and have demonstrated significant clinical success. However, these inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF by promoting the formation of RAF dimers, leading to acquired resistance and the development of secondary malignancies.[1][2] Furthermore, a significant proportion of BRAF mutations, classified as Class II and III, signal as obligate dimers, rendering them insensitive to monomer-selective inhibitors.[3] Cancers driven by NRAS mutations also rely on RAF dimer signaling.[4]

This compound emerges as a promising therapeutic agent designed to address these challenges. As a pan-RAF inhibitor, it demonstrates potent activity against all three RAF isoforms and, crucially, maintains its inhibitory capacity against both RAF monomers and dimers.[5][6][7][8] This dual activity profile suggests that this compound could be effective in a broader range of patient populations, including those with non-V600 BRAF mutations, NRAS-mutant cancers, and tumors that have developed resistance to first-generation RAF inhibitors through RAF dimerization.

Mechanism of Action of this compound

This compound is a Type II pan-RAF inhibitor that stabilizes the "DFG-out" inactive conformation of the kinase domain.[7][8] This mechanism of action is distinct from Type I inhibitors that bind to the active "DFG-in" conformation. By binding to the inactive state, this compound is effective against both monomeric and dimeric RAF configurations. While this compound has been shown to induce RAF dimerization, it potently inhibits the kinase activity of these dimers, thereby preventing downstream signaling.[7][8] This contrasts with first-generation inhibitors that are ineffective against and can even activate pre-existing RAF dimers.

The ability of this compound to inhibit all classes of BRAF alterations—Class I (monomers), Class II (RAS-independent dimers), and Class III (RAS-dependent heterodimers)—as well as its activity in NRAS-mutant contexts, underscores its potential as a broad-spectrum RAF-targeted therapy.[3][9]

References

- 1. shop.carnabio.com [shop.carnabio.com]

- 2. The Discovery of this compound (KIN-2787): Overcoming the Challenges of Pan-RAF Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. precisionmedicineonline.com [precisionmedicineonline.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C26H34F3N5O3 | CID 156297592 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pan-RAF Inhibitors: A New Frontier in Targeting MAPK-Driven Cancers

An In-depth Technical Guide on the Core Mechanisms, Clinical Development, and Therapeutic Potential of Pan-RAF Inhibitors, with a Spotlight on Exarafenib.

This whitepaper provides a comprehensive technical overview of pan-RAF inhibitors, a promising class of targeted therapies designed to overcome the limitations of previous-generation BRAF inhibitors. We delve into the intricate molecular biology of the MAPK signaling pathway, the rationale for pan-RAF inhibition, and a detailed review of key compounds in development, including this compound, Lifirafenib, and Tovorafenib. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this evolving therapeutic landscape.

The MAPK/ERK Signaling Pathway: A Central Regulator of Cell Fate

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn activate the small GTPase RAS. Activated RAS recruits and activates the RAF (Rapidly Accelerated Fibrosarcoma) family of serine/threonine kinases, which includes A-RAF, B-RAF, and C-RAF. RAF kinases then phosphorylate and activate MEK1/2, which subsequently phosphorylate and activate ERK1/2. Activated ERK translocates to the nucleus to regulate gene expression.

Oncogenic mutations in components of this pathway, particularly in BRAF, are a major driver of various human cancers. The most common mutation, BRAF V600E, results in constitutive activation of the kinase, leading to uncontrolled cell proliferation and survival.[1]

The Evolution of RAF Inhibition: From Selective to Pan-Inhibition

First and second-generation BRAF inhibitors, such as vemurafenib and dabrafenib, were designed to selectively target the BRAF V600E monomer.[1] While these agents demonstrated significant clinical activity in BRAF V600-mutant melanoma, their efficacy is often limited by the development of acquired resistance.[2] A key mechanism of resistance is the paradoxical activation of the MAPK pathway through the dimerization of RAF proteins, often involving C-RAF.[2][3]

This led to the development of pan-RAF inhibitors, which are designed to inhibit all three RAF isoforms (A-RAF, B-RAF, and C-RAF) and are effective against both monomeric and dimeric forms of RAF.[4] By targeting the entire RAF family, these inhibitors aim to provide more durable responses, overcome resistance mechanisms, and expand the therapeutic window to include a broader range of RAF alterations (Class I, II, and III BRAF mutations) as well as NRAS-mutant cancers where signaling is dependent on C-RAF.[4][5]

This compound (KIN-2787): A Leading Pan-RAF Inhibitor

This compound is an orally available, potent, and selective pan-RAF inhibitor that has shown significant promise in preclinical and early clinical studies.[6][7][8]

Mechanism of Action

This compound is designed to target both monomeric and dimeric forms of RAF proteins by binding to the αC-helix-IN and DFG-out conformations.[3][9] It exhibits low nanomolar to picomolar potency against A-RAF, B-RAF, and C-RAF, leading to the effective suppression of downstream MAPK pathway signaling.[4][6][9] Its high selectivity for RAF kinases minimizes off-target effects.[5]

Preclinical and Clinical Development

Preclinical studies have demonstrated this compound's robust anti-tumor activity in various cancer models, including those with BRAF Class I, II, and III mutations, as well as NRAS mutations.[4][10][11] It has shown the ability to inhibit the growth of RAF-dependent melanoma cell lines and suppress MAPK signaling.[6][7]

This compound is currently being evaluated in a global Phase 1/1b clinical trial, KN-8701 (NCT04913285), in patients with advanced solid tumors harboring BRAF alterations and in those with NRAS-mutant melanoma.[5][8][10][12] The trial includes both monotherapy and combination therapy with the MEK inhibitor binimetinib.[8][10] Preliminary results have shown that this compound is generally well-tolerated and demonstrates promising clinical activity.[12][13][14] The recommended Phase 2 dose has been determined to be 300 mg twice daily.[14]

Quantitative Data for this compound

| Parameter | Value | Reference |

| Biochemical IC50 (A-RAF) | 3.46 nM | [4] |

| Biochemical IC50 (B-RAF) | 0.06 nM | [4] |

| Biochemical IC50 (C-RAF) | 0.26 nM | [4] |

| Phase 1 MTD/RP2D | 300 mg BID | [14] |

| Response in NRAS-mutant melanoma (Phase 1) | 33% of patients achieved a response | [12] |

| Tumor shrinkage/stabilization (300 mg dose) | 12 of 26 evaluable patients | [13] |

Other Notable Pan-RAF Inhibitors

Lifirafenib (BGB-283)

Lifirafenib is a potent inhibitor of the RAF kinase family and the epidermal growth factor receptor (EGFR).[15][16][17] It has demonstrated selective cytotoxicity against cancer cells with BRAF V600E mutations and EGFR mutations or amplification.[15] In preclinical models of BRAF V600E colorectal cancer, Lifirafenib effectively inhibited the reactivation of EGFR and subsequent cell proliferation.[15] It is currently under investigation in clinical trials for solid tumors.[18]

Tovorafenib (DAY101)

Tovorafenib is a selective, oral, type II pan-RAF kinase inhibitor that targets mutant BRAF V600E, wild-type BRAF, and wild-type C-RAF.[19][20][21] A key feature of Tovorafenib is its ability to penetrate the central nervous system (CNS).[20] It has received accelerated FDA approval for the treatment of pediatric low-grade glioma with BRAF fusions or rearrangements, making it the first systemic therapy approved for this indication.[21][22]

Quantitative Data for Other Pan-RAF Inhibitors

| Inhibitor | Target(s) | Biochemical IC50 | Key Clinical Application | Reference |

| Lifirafenib | RAF family, EGFR | BRAF V600E: 23 nM, EGFR: 29 nM | Solid tumors with BRAF/RAS mutations | [15][17] |

| Tovorafenib | Pan-RAF | Not specified in provided abstracts | Pediatric low-grade glioma with BRAF alterations | [21][22] |

Overcoming Resistance with Pan-RAF Inhibitors and Combination Therapies

A significant advantage of pan-RAF inhibitors is their potential to overcome resistance mechanisms that plague selective BRAF inhibitors. By inhibiting C-RAF, pan-RAF inhibitors can prevent the paradoxical MAPK pathway activation that often drives resistance.[23][24][25] Furthermore, the combination of a pan-RAF inhibitor with a MEK inhibitor has shown strong synergy in preclinical models, leading to more profound and durable inhibition of the MAPK pathway and induction of apoptosis.[5][23][24][25] This dual inhibition strategy can overcome both intrinsic and acquired resistance to single-agent therapy.[23][24][25]

Experimental Protocols

Cell Viability Assay (MTT/CellTiter-Glo)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pan-RAF inhibitor in cancer cell lines.

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the pan-RAF inhibitor for 72-96 hours.

-

Add MTT reagent or CellTiter-Glo reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence, respectively, using a plate reader.

-

Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis for MAPK Pathway Inhibition

Objective: To assess the effect of a pan-RAF inhibitor on the phosphorylation of key MAPK pathway proteins (e.g., ERK).

Methodology:

-

Treat cancer cells with the pan-RAF inhibitor at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities to determine the level of p-ERK inhibition.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of a pan-RAF inhibitor in a living organism.

Methodology:

-

Implant human cancer cells subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the pan-RAF inhibitor (e.g., orally) to the treatment group according to the desired dosing schedule.

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers by western blot or immunohistochemistry).

Visualizations

Caption: The MAPK/ERK signaling cascade.

References

- 1. mdpi.com [mdpi.com]

- 2. Drug resistance in targeted cancer therapies with RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ascopubs.org [ascopubs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Kinnate Biopharma Inc. to Report First Clinical Data for [globenewswire.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Kinnate Biopharma Inc. to Report First Clinical Data for Its Investigational Pan-RAF Inhibitor, this compound (KIN-2787), in an Oral Presentation at the AACR 2023 Annual Meeting - BioSpace [biospace.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. kinnate.com [kinnate.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. selleckchem.com [selleckchem.com]

- 16. lifirafenib - My Cancer Genome [mycancergenome.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. go.drugbank.com [go.drugbank.com]

- 19. What is the mechanism of Tovorafenib? [synapse.patsnap.com]

- 20. publications.aap.org [publications.aap.org]

- 21. go.drugbank.com [go.drugbank.com]

- 22. oncologynewscentral.com [oncologynewscentral.com]

- 23. Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

- 25. Combined Pan-RAF and MEK Inhibition Overcomes Multiple Resistance Mechanisms to Selective RAF Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Exarafenib Cell-Based Assay Protocol for NSCLC Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exarafenib (KIN-2787) is a novel, orally available pan-RAF inhibitor demonstrating significant promise in the treatment of non-small cell lung cancer (NSCLC) harboring BRAF mutations.[1] Unlike previous generations of BRAF inhibitors that primarily target BRAF V600E (Class I) mutations, this compound is designed to inhibit all three classes of BRAF alterations, including the previously untreatable Class II and Class III mutations.[2][3] These non-V600 mutations account for a significant portion of BRAF-mutant NSCLC cases and are associated with poorer clinical outcomes.[4][5]

This compound effectively targets both monomeric (Class I) and dimeric (Class II and III) forms of RAF proteins, leading to the suppression of the downstream mitogen-activated protein kinase (MAPK) signaling pathway.[4][6] Preclinical studies have demonstrated its robust anti-tumor activity in various BRAF-mutant NSCLC cell lines.[3][4] This document provides detailed application notes and protocols for cell-based assays to evaluate the efficacy of this compound in NSCLC cell lines with diverse BRAF mutation statuses.

Mechanism of Action: Targeting the MAPK Pathway

This compound's primary mechanism of action is the inhibition of RAF kinases (ARAF, BRAF, and CRAF), which are critical components of the MAPK/ERK signaling cascade. In cancer cells with BRAF mutations, this pathway is often constitutively active, leading to uncontrolled cell proliferation and survival. By inhibiting both monomeric and dimeric RAF, this compound blocks the phosphorylation of MEK and subsequently ERK, leading to cell cycle arrest and apoptosis.

Data Presentation: this compound Activity in BRAF-Mutant Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) of this compound for the inhibition of phosphorylated ERK (pERK) in a panel of human cancer cell lines with various BRAF mutations. This data is extracted from a comprehensive study by Yaeger et al. (2024).[2][6][7]

| Cell Line | Cancer Type | BRAF Mutation | BRAF Class | This compound pERK IC50 (nM) |

| A375 | Melanoma | V600E | Class I | 0.7 - 7 |

| WM-266-4 | Melanoma | V600E | Class I | 0.7 - 7 |

| H1755 | NSCLC | G469A | Class II | 10 - 14 |

| H2087 | NSCLC | L597V | Class II | 10 - 14 |

| H1666 | NSCLC | G466V | Class III | 0.8 - 7.8 |

| CAL-12-T | Colorectal | D594G | Class III | 0.8 - 7.8 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of NSCLC cell lines, which is an indicator of cell viability.

Materials:

-

BRAF-mutant NSCLC cell lines (e.g., HCC364 [V600E, Class I], H1755 [G469A, Class II], H1666 [G466V, Class III])

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for MAPK Pathway Inhibition

This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the MAPK pathway.

Materials:

-

BRAF-mutant NSCLC cell lines

-

Complete growth medium

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (p-MEK, MEK, p-ERK, ERK, β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-